2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine
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Overview
Description
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine is a complex organic compound that contains seleniumThe presence of selenium, an essential trace element, adds to its significance as selenium-containing compounds are known for their antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine typically involves multiple steps, starting with the preparation of the selenium-containing amino acid, 2-amino-4-(methylselanyl)butyric acid. This can be achieved through the reaction of selenomethionine with appropriate reagents under controlled conditions .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, pH, and solvent choice, would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Studied for its role in cellular processes and potential as a dietary supplement due to its selenium content.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in conditions related to oxidative stress.
Mechanism of Action
The mechanism of action of 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine involves its interaction with cellular components. The selenium atom can participate in redox reactions, helping to neutralize reactive oxygen species and protect cells from oxidative damage. This compound may also interact with specific proteins and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: A naturally occurring amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with important roles in various enzymes.
Uniqueness
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine is unique due to its specific structure, which combines selenium with leucine and glutamine residues.
Properties
CAS No. |
918938-33-7 |
---|---|
Molecular Formula |
C16H30N4O5Se |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-4-methyl-2-(4-methylselanylbutanoylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H30N4O5Se/c1-10(2)9-16(18,20-13(22)5-4-8-26-3)15(25)19-11(14(23)24)6-7-12(17)21/h10-11H,4-9,18H2,1-3H3,(H2,17,21)(H,19,25)(H,20,22)(H,23,24)/t11-,16-/m0/s1 |
InChI Key |
GFSGHGBLJNPKHI-ZBEGNZNMSA-N |
Isomeric SMILES |
CC(C)C[C@](C(=O)N[C@@H](CCC(=O)N)C(=O)O)(N)NC(=O)CCC[Se]C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)(N)NC(=O)CCC[Se]C |
Origin of Product |
United States |
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